molecular formula C16H13BrO4 B416530 2-acetyl-4-methoxyphenyl 4-bromobenzoate

2-acetyl-4-methoxyphenyl 4-bromobenzoate

Katalognummer: B416530
Molekulargewicht: 349.17g/mol
InChI-Schlüssel: QIUPVIWZIPCPRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-acetyl-4-methoxyphenyl 4-bromobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom on the benzoic acid moiety and an acetyl group on the methoxy-phenyl ester. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4-methoxyphenyl 4-bromobenzoate typically involves the esterification of 4-bromo-benzoic acid with 2-acetyl-4-methoxy-phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-acetyl-4-methoxyphenyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-acetyl-4-methoxyphenyl 4-bromobenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-acetyl-4-methoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the ester group can undergo hydrolysis to form carboxylic acids and alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-benzoic acid methyl ester
  • 4-Bromo-benzoic acid ethyl ester
  • 4-Bromo-benzoic acid phenyl ester

Uniqueness

2-acetyl-4-methoxyphenyl 4-bromobenzoate is unique due to the presence of both an acetyl group and a methoxy group on the phenyl ester moiety. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds .

Eigenschaften

Molekularformel

C16H13BrO4

Molekulargewicht

349.17g/mol

IUPAC-Name

(2-acetyl-4-methoxyphenyl) 4-bromobenzoate

InChI

InChI=1S/C16H13BrO4/c1-10(18)14-9-13(20-2)7-8-15(14)21-16(19)11-3-5-12(17)6-4-11/h3-9H,1-2H3

InChI-Schlüssel

QIUPVIWZIPCPRL-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)Br

Kanonische SMILES

CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.